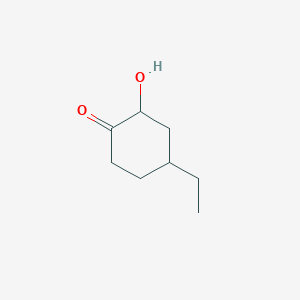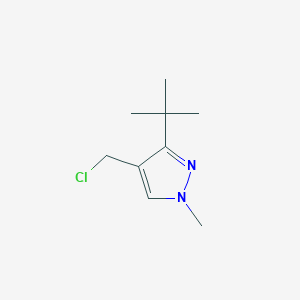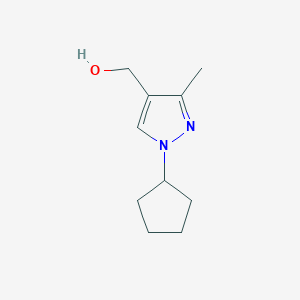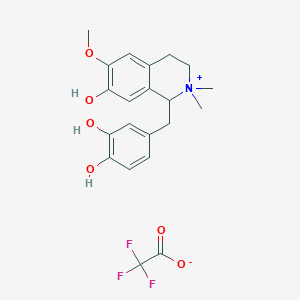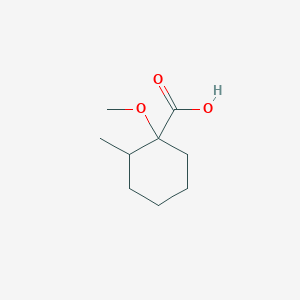
1-Methoxy-2-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclohexane ring substituted with a methoxy group, a methyl group, and a carboxylic acid group. It is a versatile chemical used in various research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
Hydrogenation of 1-Methoxy-2-methylcyclohexene-1-carboxylic acid: This method involves the hydrogenation of the corresponding cyclohexene derivative in the presence of a suitable catalyst such as palladium on carbon.
Oxidation of 1-Methoxy-2-methylcyclohexanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of 1-Methoxy-2-methylcyclohexene-1-carboxylic acid under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form 1-Methoxy-2-methylcyclohexane-1,2-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group can yield 1-Methoxy-2-methylcyclohexane-1-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
1-Methoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methylcyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
1-Methyl-1-cyclohexanecarboxylic acid: This compound lacks the methoxy group, which may result in different chemical and biological properties.
1-Methoxy-1-cyclohexanecarboxylic acid: This compound lacks the methyl group, which may affect its reactivity and applications.
1-Methoxy-2-methylcyclohexane-1,2-dicarboxylic acid: This compound has an additional carboxylic acid group, which may enhance its acidity and reactivity in certain reactions.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-methoxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7-5-3-4-6-9(7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
RRIUPBAGPNNFFW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)



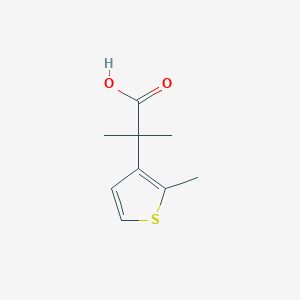

![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
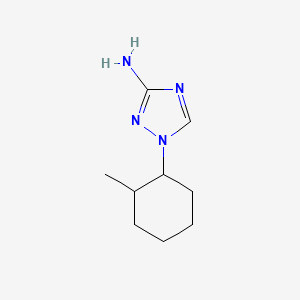
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
